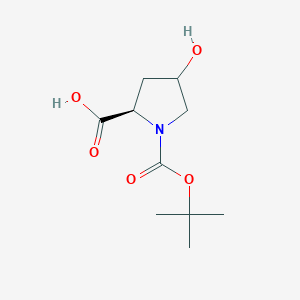![molecular formula C8H5NO2S B1322189 噻吩并[2,3-c]吡啶-2-羧酸 CAS No. 478149-00-7](/img/structure/B1322189.png)
噻吩并[2,3-c]吡啶-2-羧酸
描述
Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .
科学研究应用
Thieno[2,3-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Thieno[2,3-c]pyridine-2-carboxylic acid is a heteroaromatic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes .
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine scaffold of the compound forms hydrogen bonds with the hinge region of the kinase . Specifically, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The inhibition of GRK2 by Thieno[2,3-c]pyridine-2-carboxylic acid affects the GPCR signaling pathways. By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating the downstream signaling pathways . .
Result of Action
The inhibition of GRK2 by Thieno[2,3-c]pyridine-2-carboxylic acid can potentially modulate GPCR signaling, which could have various cellular effects depending on the specific GPCR involved . For instance, it could affect cell proliferation, migration, or apoptosis.
生化分析
Biochemical Properties
Thieno[2,3-c]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain kinases. It has been shown to interact with enzymes such as GRK2 (G protein-coupled receptor kinase 2) and CDK8 (cyclin-dependent kinase 8). The interaction with these enzymes involves the binding of the thieno[2,3-c]pyridine moiety to the ATP-binding pocket of the kinases, thereby inhibiting their activity . This inhibition can modulate various signaling pathways, making thieno[2,3-c]pyridine-2-carboxylic acid a valuable tool in biochemical research.
Cellular Effects
Thieno[2,3-c]pyridine-2-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting kinases such as GRK2 and CDK8, which play roles in cell proliferation and differentiation . Additionally, this compound can alter gene expression and cellular metabolism by modulating the activity of these kinases. The inhibition of these enzymes can lead to changes in cell cycle progression and apoptosis, highlighting the potential therapeutic applications of thieno[2,3-c]pyridine-2-carboxylic acid in cancer treatment .
Molecular Mechanism
The molecular mechanism of thieno[2,3-c]pyridine-2-carboxylic acid involves its binding to the ATP-binding pocket of target kinases. This binding is facilitated by hydrogen bond interactions between the nitrogen atom in the pyridine ring and the backbone amide NH-group of the kinase . Additionally, the hydrogen in the 1-position of the thieno ring forms a loose hydrogen bond with a backbone carbonyl group. These interactions stabilize the binding of thieno[2,3-c]pyridine-2-carboxylic acid to the kinase, leading to the inhibition of its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[2,3-c]pyridine-2-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that thieno[2,3-c]pyridine-2-carboxylic acid can maintain its inhibitory effects on kinases, leading to sustained changes in cell signaling and function .
Dosage Effects in Animal Models
The effects of thieno[2,3-c]pyridine-2-carboxylic acid in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of kinase inhibition and therapeutic effects . At higher doses, thieno[2,3-c]pyridine-2-carboxylic acid has shown potential toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Thieno[2,3-c]pyridine-2-carboxylic acid is involved in various metabolic pathways, primarily through its interaction with kinases. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes . For instance, the inhibition of GRK2 and CDK8 can affect glucose metabolism and lipid synthesis, leading to changes in metabolite levels . These interactions highlight the potential of thieno[2,3-c]pyridine-2-carboxylic acid as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of thieno[2,3-c]pyridine-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, thieno[2,3-c]pyridine-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation . These properties are crucial for its therapeutic efficacy and bioavailability.
Subcellular Localization
Thieno[2,3-c]pyridine-2-carboxylic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target kinases . Post-translational modifications and targeting signals may direct thieno[2,3-c]pyridine-2-carboxylic acid to specific cellular compartments, enhancing its inhibitory effects on kinases . This subcellular localization is essential for its role in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-2-carboxylic acid typically involves the construction of the thiophene ring followed by the formation of the pyridine ring. One common method includes the cyclization of substituted pyrimidine-4-carboxylic acid derivatives . Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and cyclized to form the target compound .
Industrial Production Methods: Industrial production methods for thieno[2,3-c]pyridine-2-carboxylic acid are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: Thieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as heating or the presence of catalysts.
Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Thieno[2,3-b]pyridine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Thieno[3,2-c]pyridine: Known for its use in antiplatelet therapy.
Thieno[2,3-b]pyrrole: Utilized in the synthesis of kinase inhibitors and other bioactive molecules.
Uniqueness: Thieno[2,3-c]pyridine-2-carboxylic acid stands out due to its specific binding interactions with kinase enzymes, making it a highly potent and selective inhibitor. Its unique structure allows for the development of derivatives with tailored properties for various therapeutic applications .
属性
IUPAC Name |
thieno[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPQAOXZUEFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621959 | |
| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-00-7 | |
| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















